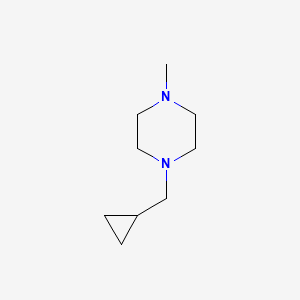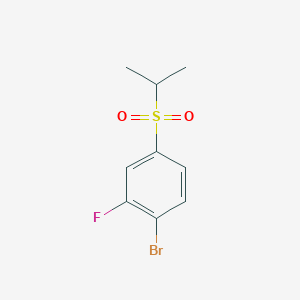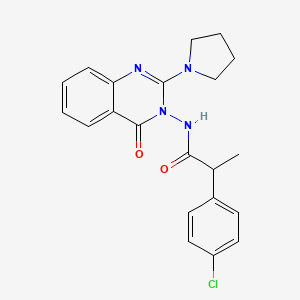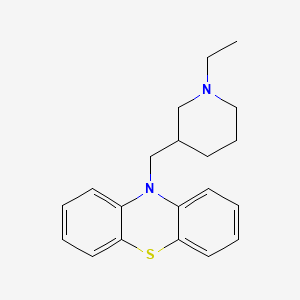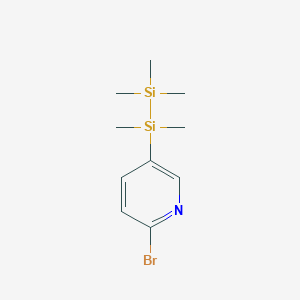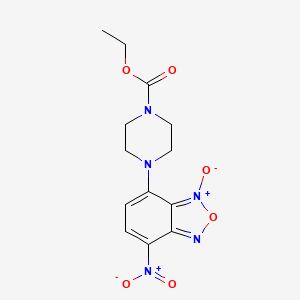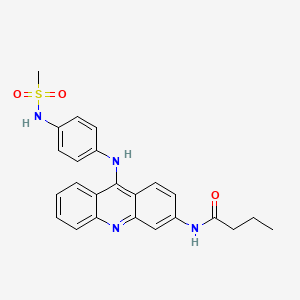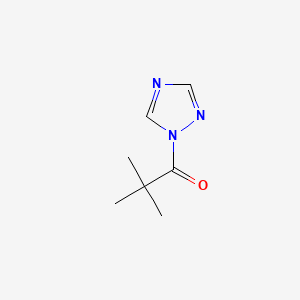![molecular formula C34H29NSi B13945262 7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile CAS No. 56805-08-4](/img/structure/B13945262.png)
7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[221]hept-2-ene-5-carbonitrile is a complex organosilicon compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile typically involves a multi-step process. The initial step often includes the formation of the bicyclic core through a Diels-Alder reaction between a suitable diene and dienophile. Subsequent steps involve the introduction of the ethenyl, methyl, and phenyl groups, as well as the incorporation of the silicon atom and the carbonitrile group. The reaction conditions generally require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Conversion to silane derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Applications De Recherche Scientifique
7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Organic Chemistry: Serves as a precursor for the synthesis of other complex organosilicon compounds.
Biology and Medicine:
Industry: Utilized in the production of high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile involves its interaction with specific molecular targets. The silicon atom in the compound can form strong bonds with other elements, facilitating various chemical reactions. The bicyclic structure provides stability and rigidity, making it suitable for use in materials that require high mechanical strength.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenanthrene, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-
- 2,3-Diazabicyclo[2.2.1]-hept-2-ene
- 3,4,7,7-tetramethylbicyclo[2.2.1]hept-2-ene
Uniqueness
7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile is unique due to the presence of the silicon atom in its bicyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidation.
Propriétés
Numéro CAS |
56805-08-4 |
|---|---|
Formule moléculaire |
C34H29NSi |
Poids moléculaire |
479.7 g/mol |
Nom IUPAC |
7-ethenyl-7-methyl-1,4,5,6-tetraphenyl-7-silabicyclo[2.2.1]hept-5-ene-2-carbonitrile |
InChI |
InChI=1S/C34H29NSi/c1-3-36(2)33(28-20-12-6-13-21-28)24-30(25-35)34(36,29-22-14-7-15-23-29)32(27-18-10-5-11-19-27)31(33)26-16-8-4-9-17-26/h3-23,30H,1,24H2,2H3 |
Clé InChI |
FCCONUVRFQCXPA-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C2(CC(C1(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N)C6=CC=CC=C6)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



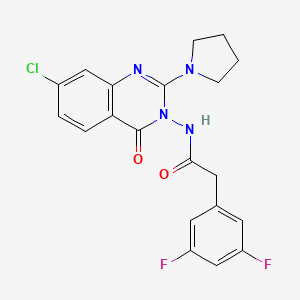
![1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13945187.png)
![1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B13945194.png)
